molecular formula C26H24BrP B044539 (4-Methylbenzyl)triphenylphosphonium bromide CAS No. 2378-86-1

(4-Methylbenzyl)triphenylphosphonium bromide

Cat. No.: B044539
CAS No.: 2378-86-1
M. Wt: 447.3 g/mol
InChI Key: CEEKCHGNKYVTTM-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylbenzyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 4-methylbenzyl bromide. The reaction is carried out in an inert atmosphere, often using solvents such as acetonitrile or dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: (4-Methylbenzyl)triphenylphosphonium bromide primarily undergoes substitution reactions, particularly in the context of the Wittig reaction. It can also participate in other types of reactions such as oxidation and reduction under specific conditions .

Common Reagents and Conditions:

Major Products: The primary product of the Wittig reaction involving this compound is an alkene. The specific structure of the alkene depends on the aldehyde or ketone used as the reactant .

Mechanism of Action

The mechanism of action of (4-Methylbenzyl)triphenylphosphonium bromide in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This intermediate reacts with an aldehyde or ketone to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to produce an oxaphosphetane. The oxaphosphetane then decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct .

Comparison with Similar Compounds

Uniqueness: (4-Methylbenzyl)triphenylphosphonium bromide is unique due to the presence of the 4-methyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This structural feature can lead to different reaction outcomes compared to its analogs .

Properties

IUPAC Name

(4-methylphenyl)methyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24P.BrH/c1-22-17-19-23(20-18-22)21-27(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEKCHGNKYVTTM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80946578
Record name [(4-Methylphenyl)methyl](triphenyl)phosphanium bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2378-86-1
Record name Phosphonium, [(4-methylphenyl)methyl]triphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2378-86-1
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Record name 2378-86-1
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Record name [(4-Methylphenyl)methyl](triphenyl)phosphanium bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methylbenzyl)triphenylphosphonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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